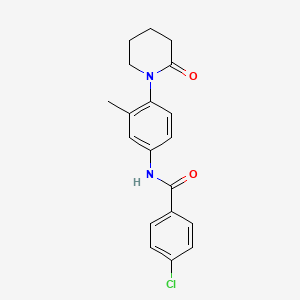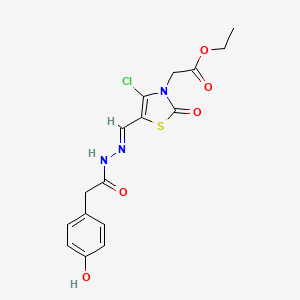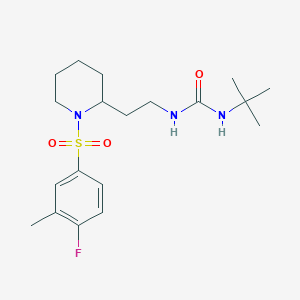![molecular formula C17H15ClN4O3 B2605171 2-[(2-Chlorophenyl)methyl]-4,7,8-trimethylpurino[8,7-b][1,3]oxazole-1,3-dione CAS No. 899947-40-1](/img/structure/B2605171.png)
2-[(2-Chlorophenyl)methyl]-4,7,8-trimethylpurino[8,7-b][1,3]oxazole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Chlorophenyl)methyl]-4,7,8-trimethylpurino[8,7-b][1,3]oxazole-1,3-dione, commonly known as cloxazolam, is a benzodiazepine derivative that has been widely used as an anxiolytic and sedative drug. The compound has a unique chemical structure that distinguishes it from other benzodiazepines, making it a promising candidate for further scientific research.
Aplicaciones Científicas De Investigación
Antifungal and Antimicrobial Agents
The development of novel antifungal and antimicrobial compounds is a significant area of research. Compounds within related chemical families, such as triazoles and oxazoles, have been synthesized and evaluated for their biological activities. For instance, studies on new heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine entities have revealed promising anticancer and antimicrobial potentials. These compounds were screened against cancer cell lines and pathogenic strains, showing effectiveness in inhibiting growth and suggesting potential therapeutic applications (Katariya, Vennapu, & Shah, 2021).
Corrosion Inhibition
Research into corrosion inhibition of metals in acidic media has utilized triazole derivatives. For example, 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole demonstrated significant inhibition efficiency for mild steel corrosion, with the study providing insights into the adsorption mechanism and suggesting its application in protecting metal surfaces in industrial settings (Lagrenée, Mernari, Bouanis, Traisnel, & Bentiss, 2002).
Synthetic Methodologies
The exploration of synthetic methodologies for constructing complex heterocyclic structures is another area of focus. Research into the synthesis of pyrazolo[3,4-b]quinolinones and oxazolidines highlights the versatility of these chemical frameworks in drug development and material science. These studies often aim to improve synthetic routes, yielding compounds with potential applications ranging from pharmaceuticals to functional materials (Lipson, Shirobokova, Shishkin, & Shishkina, 2006).
Molecular Docking and Drug Design
Molecular docking studies are crucial for understanding the interaction between synthesized compounds and biological targets. This approach aids in the design and optimization of molecules with enhanced biological activity. For example, the synthesis and docking study of 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents demonstrates the integration of computational and experimental methodologies to identify compounds with high therapeutic potential (Katariya, Vennapu, & Shah, 2021).
Mecanismo De Acción
Oxazoles
are a type of heterocyclic compound that have been found to have various biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects . The substitution pattern in oxazole derivatives plays a pivotal role in delineating these biological activities .
Propiedades
IUPAC Name |
2-[(2-chlorophenyl)methyl]-4,7,8-trimethylpurino[8,7-b][1,3]oxazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O3/c1-9-10(2)25-16-19-14-13(22(9)16)15(23)21(17(24)20(14)3)8-11-6-4-5-7-12(11)18/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCMPBDQAYEODE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=NC3=C(N12)C(=O)N(C(=O)N3C)CC4=CC=CC=C4Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Chlorophenyl)methyl]-4,7,8-trimethylpurino[8,7-b][1,3]oxazole-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3,5-dimethylbenzenesulfonamide](/img/structure/B2605088.png)
![N-(4-isopropylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2605092.png)
![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone](/img/structure/B2605093.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2605094.png)


![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[4-(trifluoromethyl)-1,3-oxazol-2-yl]propanamide](/img/structure/B2605098.png)

![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methylbenzamide](/img/structure/B2605102.png)

![3-(3-fluorophenyl)-N-[(4-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2605107.png)
![N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]prop-2-enamide](/img/structure/B2605108.png)

